molecular formula C10H8Cl2N2OS B14173759 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol CAS No. 732248-29-2

2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol

Cat. No.: B14173759
CAS No.: 732248-29-2
M. Wt: 275.15 g/mol
InChI Key: LYSNWLOLBOCKMM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with 2-aminothiazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the thiazole ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways:

    Antibacterial: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.

    Antifungal: Disrupts fungal cell membrane integrity by interacting with ergosterol.

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.

    Antitumor: Induces apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the thiazole ring and has different biological activities.

    2-Aminothiazole: Lacks the phenol group and has different chemical properties.

    2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]benzene: Similar structure but lacks the hydroxyl group.

Uniqueness

2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is unique due to the presence of both the thiazole ring and the phenol group, which contribute to its diverse biological activities and chemical reactivity .

Properties

CAS No.

732248-29-2

Molecular Formula

C10H8Cl2N2OS

Molecular Weight

275.15 g/mol

IUPAC Name

2,4-dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol

InChI

InChI=1S/C10H8Cl2N2OS/c11-7-3-6(9(15)8(12)4-7)5-14-10-13-1-2-16-10/h1-4,15H,5H2,(H,13,14)

InChI Key

LYSNWLOLBOCKMM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NCC2=C(C(=CC(=C2)Cl)Cl)O

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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